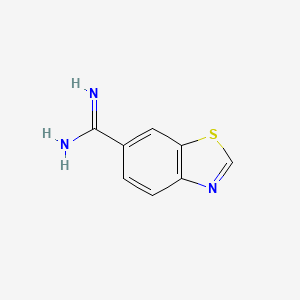
1,3-Benzothiazole-6-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazole-6-carboximidamide is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-6-carboximidamide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of this compound often involves the use of high-efficiency, low-cost, and environmentally friendly processes. For example, the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium-containing salt can yield the desired compound with high yield and purity .
化学反応の分析
Types of Reactions
1,3-Benzothiazole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
科学的研究の応用
1,3-Benzothiazole-6-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1,3-Benzothiazole-6-carboximidamide involves its interaction with various molecular targets. For example, it has been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound can also bind to DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
2-Amino-1,3-benzothiazole-6-carboxamide: This compound has similar structural features but differs in its functional groups.
6-Methoxy-1,3-benzothiazole-2-carboximidamide: This derivative has a methoxy group, which imparts different chemical properties.
Uniqueness
1,3-Benzothiazole-6-carboximidamide is unique due to its specific functional groups and the presence of both a benzene and thiazole ring. This combination of features gives it distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
686262-54-4 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC名 |
1,3-benzothiazole-6-carboximidamide |
InChI |
InChI=1S/C8H7N3S/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10) |
InChIキー |
BOSXAYSQMHFIQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=N)N)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


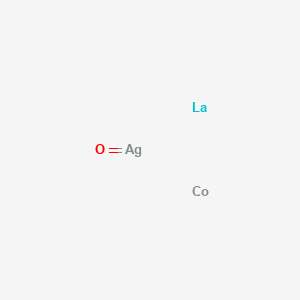
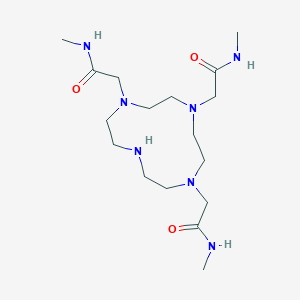
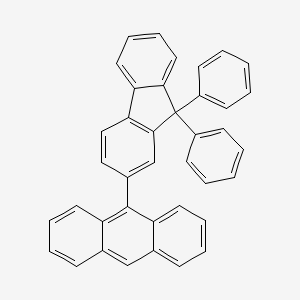
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
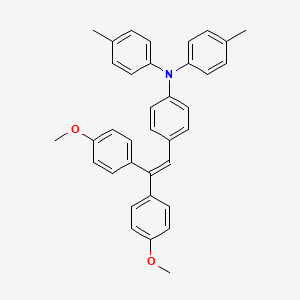
silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)



![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
